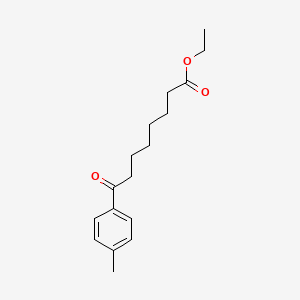

Ethyl 8-(4-methylphenyl)-8-oxooctanoate

描述

Significance of β-Keto Esters as Versatile Organic Synthons in Contemporary Chemical Synthesis

β-Keto esters are organic compounds that feature both a ketone and an ester functional group, with the ketone's carbonyl located at the beta-position relative to the ester group. nih.govfiveable.me This specific arrangement confers a unique reactivity that makes them exceptionally valuable as building blocks, or synthons, in organic synthesis. fiveable.meresearchgate.net Their significance stems from several key characteristics:

Dual Reactivity : β-Keto esters possess both electrophilic and nucleophilic reactive sites. researchgate.net The carbonyl carbons are electrophilic, while the α-carbon (the carbon between the two carbonyl groups) is acidic and can be deprotonated by a base to form a highly reactive enolate nucleophile. fiveable.me

Enolate Formation : The formation of a stabilized enolate is a cornerstone of β-keto ester chemistry. fiveable.mefiveable.me This enolate can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and condensations, which are fundamental for building complex carbon skeletons. fiveable.mefiveable.me

Synthetic Transformations : The structure is amenable to a variety of subsequent transformations. For instance, they can undergo hydrolysis and decarboxylation to yield ketones, providing a powerful method for ketone synthesis. fiveable.me

This versatility makes β-keto esters indispensable intermediates in the synthesis of complex molecules, from pharmaceuticals to natural products like paclitaxel (B517696) and podophyllotoxin. researchgate.net Their ability to participate in reactions such as the Claisen condensation, intramolecular cyclizations, and various addition reactions solidifies their role as critical tools for synthetic chemists. fiveable.meresearchgate.net

| Key Reactions of β-Keto Esters | Description | Significance |

| Claisen Condensation | A base-catalyzed reaction between two ester molecules (or an ester and a ketone) to form a β-keto ester. fiveable.me | Fundamental method for the synthesis of β-keto esters themselves. |

| Alkylation | The enolate formed from a β-keto ester acts as a nucleophile to attack an alkyl halide, adding an alkyl group at the α-carbon. fiveable.me | Allows for the construction of substituted carbon chains. |

| Hydrolysis & Decarboxylation | The ester is hydrolyzed to a β-keto acid, which is often unstable and readily loses CO2 upon heating to yield a ketone. fiveable.me | A classic and widely used method for synthesizing ketones. |

| Cyclization Reactions | Intramolecular reactions, such as the Dieckmann condensation, can form cyclic β-keto esters. researchgate.net | Provides access to 5- and 6-membered ring structures common in natural products. |

Overview of Aryl Ketone-Containing Ester Architectures in Synthetic Methodologies

The presence of an aryl ketone within an ester molecule, as seen in Ethyl 8-(4-methylphenyl)-8-oxooctanoate, introduces another layer of synthetic potential. Aryl ketones and their ester derivatives are pivotal structural motifs in many biologically active compounds and are key intermediates in numerous synthetic pathways. aurigeneservices.com

The synthesis of molecules containing an aryl ketone group is a major focus of organic chemistry. Classic methods like the Friedel-Crafts acylation remain important, while modern cross-coupling reactions, such as palladium-catalyzed couplings of boronic acids with acyl chlorides or esters, have expanded the toolkit for their preparation. aurigeneservices.comorganic-chemistry.org The development of one-pot methods for converting aryl ketones directly into aryl α-keto esters highlights the demand for efficient synthetic routes to these structures. researchgate.net

These architectures are not merely synthetic targets but also versatile precursors. The ketone group can be transformed into alcohols, alkenes, or amines, while the aromatic ring can be further functionalized. Long-chain ketones and aldehydes, which are structurally related to this compound, are important building blocks for pharmaceuticals and other bioactive compounds. nih.gov

Contemporary Research Trajectories for this compound and Related Compounds

While specific research on this compound is often part of proprietary drug discovery programs, the broader research trends involving long-chain aryl ketone esters point to several key areas of investigation. These compounds serve as crucial intermediates, and current research focuses on developing novel ways to synthesize and modify them.

One significant research direction involves the development of new catalytic methods for C-C bond cleavage and formation. For example, recent work has demonstrated the multi-carbon homologation of aryl ketones into functionalized long-chain ketones and aldehydes. nih.gov This type of transformation, which reconstructs the molecular skeleton, is highly valuable for creating diverse and complex molecules from simpler, abundant starting materials. nih.gov Such methodologies could utilize compounds like this compound as precursors to even more elaborate structures.

Another major area of contemporary research is the activation of traditionally unreactive C-H bonds. Ketones and esters have long been considered difficult to modify beyond their most reactive sites. news-medical.net Groundbreaking new methods that allow for the selective functionalization of stable C-H bonds are unlocking the untapped potential of these foundational molecules. news-medical.net This has profound implications for simplifying synthetic routes, reducing chemical waste, and accelerating the development of new pharmaceuticals and materials. news-medical.net Research in this area could enable the direct modification of the long aliphatic chain in molecules like this compound, opening new avenues for creating novel analogs.

These advanced synthetic strategies underscore the enduring importance of structures like this compound, not just as static products, but as versatile platforms for chemical innovation.

Structure

3D Structure

属性

IUPAC Name |

ethyl 8-(4-methylphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O3/c1-3-20-17(19)9-7-5-4-6-8-16(18)15-12-10-14(2)11-13-15/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLHMLDOQWULJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645553 | |

| Record name | Ethyl 8-(4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898751-62-7 | |

| Record name | Ethyl 4-methyl-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-methylphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 8 4 Methylphenyl 8 Oxooctanoate and Analogous Aryl Oxo Octanoates

Established Synthetic Pathways to Aryl β-Keto Esters

The foundational approaches to synthesizing aryl β-keto esters, and by extension, related structures like γ- and δ-keto esters, rely on well-established reaction classes that have been refined over decades. These include the direct formation of the aryl ketone moiety, the construction of the ester chain through enolate chemistry, and the convergent assembly of fragments using cross-coupling techniques.

Friedel-Crafts Acylation Approaches for Aryl Ketone Formation

The Friedel-Crafts acylation, first developed in 1877, remains a cornerstone for the synthesis of aryl ketones and is a primary route for producing the 8-(4-methylphenyl)-8-oxooctanoic acid intermediate required for the target molecule. sigmaaldrich.com This electrophilic aromatic substitution involves the reaction of an arene (in this case, toluene) with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a strong Lewis acid catalyst. nih.govorganic-chemistry.org

The mechanism proceeds through the formation of a complex between the Lewis acid (commonly aluminum chloride, AlCl₃) and the acylating agent. sigmaaldrich.com This complex then generates a highly electrophilic acylium ion, which is resonance-stabilized. sigmaaldrich.comyoutube.com The aromatic ring of toluene (B28343) acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. khanacademy.org Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the final aryl ketone product. youtube.com A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the product, an aryl ketone, is deactivated towards further substitution, preventing poly-acylation. organic-chemistry.org

For the synthesis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate, the process involves two key steps:

Acylation : An acyl chloride or anhydride derivative of an eight-carbon chain, such as suberoyl chloride or octanoyl chloride, is reacted with toluene using AlCl₃ as the catalyst. This forms the 8-(4-methylphenyl)-8-oxooctanoic acid precursor.

Esterification : The resulting carboxylic acid is then esterified with ethanol, typically under acidic conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid) and reflux, to yield the final product.

| Reagent 1 | Reagent 2 | Catalyst | Product |

| Toluene | Octanoyl chloride | AlCl₃ | 8-(4-methylphenyl)-8-oxooctanoic acid intermediate |

| Toluene | Suberic anhydride | AlCl₃ | 8-(4-methylphenyl)-8-oxooctanoic acid intermediate |

Knoevenagel Condensation and Related Enolate Chemistry in Ester Synthesis

The Knoevenagel condensation is a classic C=C bond-forming reaction that involves the nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration. wikipedia.orgresearchgate.net The reaction is typically catalyzed by a weak base, such as an amine like piperidine. wikipedia.org While not a direct method for synthesizing the saturated backbone of this compound, the underlying enolate chemistry is fundamental to building the long aliphatic chain.

A more directly relevant application of enolate chemistry is the malonic ester synthesis, which can be used to construct the octanoate (B1194180) chain. This method allows for the elongation of an alkyl halide chain by two carbons at a time. For instance, a synthetic route to an 8-carbon ester backbone could begin with 1,6-dibromohexane, which undergoes a substitution reaction with the enolate of diethyl malonate. google.com Subsequent hydrolysis of the ester groups followed by decarboxylation yields an 8-bromooctanoic acid, which can then be esterified to produce ethyl 8-bromooctanoate. google.com This showcases how classical enolate chemistry can be strategically employed to build the aliphatic portion of the target molecule before the introduction of the aryl group.

| Starting Material | Key Reagent | Intermediate | Final Product (of this sequence) |

| 1,6-dibromohexane | Diethyl malonate | 2-(6-bromohexyl) diethyl malonate | 8-bromooctanoic acid |

Carbonylative Cross-Coupling Reactions, including Suzuki-Miyaura Variants, for Aromatic β-Keto Ester Formation

Modern synthetic chemistry offers powerful alternatives to classical methods like Friedel-Crafts acylation through transition metal-catalyzed carbonylative cross-coupling reactions. nih.gov These methods allow for the formation of unsymmetrical ketones by combining aryl halides, alkyl halides, and carbon monoxide (CO) under catalytic conditions. nih.gov

The Carbonylative Suzuki-Miyaura coupling is a prominent example, providing a route to aryl ketones from aryl iodides and boronic acids under a carbon monoxide atmosphere. nih.gov This reaction is typically catalyzed by a palladium complex, such as one employing the PEPPSI-IPr catalyst, and proceeds in good to excellent yields. nih.gov This strategy offers a convergent approach where the aryl moiety and the aliphatic chain are brought together in a single, highly efficient step that also installs the ketone's carbonyl group. The versatility of this method allows for the coupling of a wide array of electronically and sterically diverse substrates. nih.gov

| Aryl Partner | Coupling Partner | CO Source | Catalyst System | Product Type |

| Aryl Iodide | Boronic Acid | CO gas | PEPPSI-IPr / Cs₂CO₃ | Diaryl Ketone |

| Aryl Halide | Alkyl Halide | CO gas | Ni/Co dual catalyst | Aryl-Alkyl Ketone |

| Aryl Halide | Alkyl Bromide | Formic Acid | Pd₂(dba)₃ | Aryl-Alkyl Ketone |

Catalytic Systems in the Synthesis of Aryl β-Keto Esters

Catalytic systems, particularly those based on transition metals, have revolutionized the synthesis of complex molecules like aryl β-keto esters. These catalysts enable transformations that are often difficult or impossible to achieve through classical stoichiometric reactions, offering higher efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Transformations for β-Keto Ester Elaboration

Palladium catalysis is a cornerstone of modern C-C bond formation, with significant applications in the synthesis of aryl keto esters. organic-chemistry.org A key transformation is the palladium-catalyzed α-arylation of ester and ketone enolates. organic-chemistry.orgorganic-chemistry.org This reaction directly couples an aryl halide with the α-carbon of a carbonyl compound, providing a powerful method for constructing the critical aryl-Cα bond found in many biologically active molecules. organic-chemistry.org

For the synthesis of β-aryl α-keto esters, a highly effective catalyst system derived from commercially available Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the bulky electron-rich phosphine (B1218219) ligand PᵗBu₃ (tri-tert-butylphosphine) has been developed. nih.govacs.orgorganic-chemistry.org This system facilitates the coupling of α-keto ester enolates with a wide range of aryl bromides, including both electron-rich and electron-poor variants. acs.org The reaction proceeds in excellent yields and demonstrates high functional group tolerance, even allowing for the use of an air-stable ligand precursor (PᵗBu₃·HBF₄) without the need for a glovebox. nih.govorganic-chemistry.org This methodology provides access to previously challenging β-heteroaryl derivatives and is a testament to the power of palladium catalysis in elaborating keto ester structures. nih.govorganic-chemistry.org

| Catalyst Precursor | Ligand | Base | Substrates | Product |

| Pd₂(dba)₃ | PᵗBu₃ | K₂CO₃ | α-keto ester enolate + Aryl bromide | β-aryl α-keto ester |

| Pd(OAc)₂ | Xantphos | K₃PO₄ | Ketone + Aryl bromide | α-aryl ketone |

Borane-Promoted Aryl Transfer Methodologies for β-Keto Ester Synthesis

Emerging methodologies for the synthesis of aryl β-keto esters include borane-promoted aryl transfer reactions. This innovative approach utilizes the reaction of α-diazoesters with boranes and various electrophiles to generate α-aryl functionalized β-hydroxy and β-keto esters. rsc.orgrsc.org

In this process, a Lewis acidic borane, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), reacts with an α-diazoester. rsc.org This leads to the transfer of an aryl group from the boron atom to the diazo carbon, forming a boron enolate intermediate. rsc.org This enolate can then be trapped by a range of electrophiles, including aldehydes, ketones, or anhydrides, to yield the desired α-aryl β-keto or β-hydroxy ester. rsc.orgcardiff.ac.uk The reaction protocol is notably mild and represents a three-component coupling that assembles the final product with high atom economy. rsc.orgcardiff.ac.uk While the reaction of the boron enolate with acid chlorides can sometimes lead to decarboxylation, this method provides a novel and powerful tool for accessing complex keto ester frameworks under gentle conditions. rsc.org

| Reactant 1 | Reactant 2 | Electrophile | Product Type |

| α-diazoester | B(C₆F₅)₃ | Aldehyde/Ketone | α-aryl β-hydroxy ester |

| α-diazoester | B(C₆F₅)₃ | Anhydride/Ester | α-aryl β-keto ester |

Novel and Environmentally Conscious Synthetic Protocols for Long-Chain Keto Esters

The synthesis of long-chain keto esters, such as this compound, is of significant interest due to their role as versatile intermediates in organic synthesis. Traditional methods for their preparation can sometimes involve harsh conditions or multi-step procedures. Consequently, modern synthetic chemistry has focused on developing novel, efficient, and environmentally benign protocols. These advanced strategies include innovative chain-extension reactions, oxidative processes that utilize green oxidants, streamlined one-pot syntheses from readily available precursors, and catalyzed transesterification reactions for late-stage functionalization. This section explores several of these strategic methodologies for the synthesis of complex keto esters and their analogues.

Zinc Carbenoid-Mediated Chain Extension Reactions for β-Substituted γ-Keto Esters

A sophisticated method for the synthesis of γ-keto esters involves a one-carbon homologation of β-keto esters using zinc carbenoids. nih.gov This chain extension reaction provides an efficient route to γ-keto carbonyl systems from readily available β-dicarbonyl substrates. acs.org The process is typically initiated by treating a β-keto ester with a mixture of diethyl zinc and a diiodoalkane, which facilitates the extension of the carbon chain. acs.org

The proposed mechanism involves the formation of a zinc enolate from the starting β-keto ester. organic-chemistry.org This enolate then reacts with the zinc carbenoid, leading to the generation of donor-acceptor cyclopropanes. organic-chemistry.org A subsequent fragmentation of this intermediate produces an organometallic species, which upon protonation, yields the final chain-extended γ-keto ester. organic-chemistry.org Researchers have found that pre-forming the zinc enolate before the addition of the carbenoid can significantly improve reaction yields. organic-chemistry.org

This methodology is not limited to adding a simple methylene group. By employing substituted gem-diiodoalkanes, such as 1,1-diiodoethane (B1619546) or α,α-diiodotoluene, it is possible to introduce alkyl and aryl substituents, respectively, at the β-position of the resulting γ-keto ester. organic-chemistry.org This allows for the regioselective β-functionalization, a transformation that can be challenging to achieve through conventional enolate chemistry or conjugate addition. organic-chemistry.org The reaction has been successfully applied to a variety of β-keto esters and amides, with reported yields often ranging from 67% to 88%. organic-chemistry.org Further investigations have also demonstrated the potential to incorporate heteroatom functionality at the β-position through the use of appropriately functionalized zinc carbenoid species. proquest.com

| Starting β-Keto Ester | Carbenoid Precursor | Resulting γ-Keto Ester Product | Yield (%) |

|---|---|---|---|

| Ethyl 3-oxobutanoate | CH2I2 | Ethyl 4-oxopentanoate | 85 |

| Ethyl 3-oxo-3-phenylpropanoate | CH2I2 | Ethyl 4-oxo-4-phenylbutanoate | 88 |

| Ethyl 2-methyl-3-oxobutanoate | CH2I2 | Ethyl 3-methyl-4-oxopentanoate | 79 |

| Ethyl 3-oxobutanoate | 1,1-Diiodoethane | Ethyl 3-methyl-4-oxopentanoate | 73 |

| Ethyl 3-oxo-3-phenylpropanoate | α,α-Diiodotoluene | Ethyl 4-oxo-3,4-diphenylbutanoate | 67 |

Oxidative Esterification Procedures for α-Keto Esters and Related Systems

Oxidative esterification represents a powerful and increasingly green approach to synthesizing α-keto esters, which are valuable building blocks in organic chemistry. mdpi.com These methods often proceed under mild conditions and can utilize environmentally friendly oxidants like molecular oxygen. acs.orgacs.org

One innovative, metal-free protocol involves the oxidative esterification of ketones using potassium xanthates. nih.gov In this system, the potassium xanthate serves a dual role: it promotes the oxidative reaction and also provides the alkoxy moiety for the ester formation, which involves the cleavage and reconstruction of C-O bonds. nih.gov This method allows for the selective synthesis of α-keto esters from commercially available ketones in high yields. nih.gov

Copper-catalyzed systems have also been developed for the aerobic oxidative esterification of substrates like 1,3-diones to produce α-keto esters. acs.org This transformation is notable for combining C-C sigma-bond cleavage, dioxygen activation, and oxidative C-H bond functionalization in a single process. acs.org Another environmentally conscious approach employs a recyclable heterogeneous catalyst, such as a hydrotalcite-supported copper-manganese (B8546573) bimetallic catalyst (CuMn/HT), for the aerobic oxidation of α-hydroxy ketones. acs.org This system uses molecular oxygen as the ultimate oxidant, requires no additives or ligands, and the solid catalyst can be easily recovered and reused, aligning with the principles of green chemistry. acs.org

| Starting Material | Key Reagents/Catalyst | Oxidant | Product Type | Reference |

|---|---|---|---|---|

| Ketones | Potassium Xanthate | Implied (Oxidative Coupling) | α-Keto Esters | nih.gov |

| 1,3-Diones | Copper Catalyst | O2 (Aerobic) | α-Keto Esters | acs.org |

| α-Hydroxy Ketones | CuMn/HT (Heterogeneous) | O2 (Aerobic) | α-Keto Esters | acs.org |

| Acetophenones | Iodine | Implied (Iodine-mediated) | α-Keto Esters | organic-chemistry.org |

One-Pot Synthetic Strategies Utilizing Aryl Methyl Ketones for β-Keto Esters

The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. A notable one-pot strategy allows for the direct conversion of aryl methyl ketones into β-keto esters. researchgate.net

This method proceeds through a ketene (B1206846) dithioacetal intermediate, which is generated in situ and not isolated. researchgate.net The process involves a base-mediated conversion of 3,3-bis(methylthio)-1-arylprop-2-en-1-ones, which are formed from the starting aryl methyl ketone, into the desired β-keto ester. researchgate.net The entire sequence can be performed stepwise in a single reaction vessel, and it has been shown to provide excellent yields for a range of aryl methyl ketones. researchgate.net The utility of this reaction has also been demonstrated for aliphatic ketones, such as cyclopropyl (B3062369) methyl ketone, which was successfully converted to ethyl 3-cyclopropyl-3-oxopropanoate under similar conditions. researchgate.net

Another relevant one-pot method for synthesizing related aryl keto esters involves the oxidation of aryl ketones with selenium dioxide, followed by esterification. researchgate.net This process, which also includes intermediate ketalization and final hydrolysis, provides aryl α-keto esters in good yields from both aromatic and heteroaromatic ketones. researchgate.net While this produces α-keto esters, it represents an efficient one-pot transformation starting from the same class of accessible aryl ketones. researchgate.net

| Starting Aryl Methyl Ketone | Alcohol | Resulting β-Keto Ester | Yield (%) |

|---|---|---|---|

| Acetophenone (B1666503) | Ethanol | Ethyl 3-oxo-3-phenylpropanoate | 85 |

| 4-Methylacetophenone | Ethanol | Ethyl 3-(4-methylphenyl)-3-oxopropanoate | 88 |

| 4-Methoxyacetophenone | Ethanol | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | 90 |

| 4-Chloroacetophenone | Ethanol | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | 86 |

| 2-Acetylnaphthalene | Ethanol | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | 84 |

Advanced Spectroscopic Characterization for Structural Confirmation and Elucidation of Ethyl 8 4 Methylphenyl 8 Oxooctanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of Ethyl 8-(4-methylphenyl)-8-oxooctanoate is expected to show distinct signals corresponding to each unique proton group.

The aromatic protons of the 4-methylphenyl (p-tolyl) group typically appear as two doublets in the downfield region (δ 7.0-8.0 ppm) due to the electronic influence of the ketone. The protons ortho to the carbonyl group are more deshielded and appear at a higher chemical shift than the protons meta to it. The ethyl ester group gives rise to a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methyl group attached to the aromatic ring appears as a sharp singlet. The aliphatic chain protons present a series of multiplets in the upfield region of the spectrum. The methylene group adjacent to the ketone (α-keto) and the methylene group adjacent to the ester oxygen (α-ester) are the most downfield of the aliphatic signals due to the deshielding effect of the carbonyl groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~7.85 | Doublet | ~8.0 | 2H | Ar-H (ortho to C=O) |

| ~7.25 | Doublet | ~8.0 | 2H | Ar-H (meta to C=O) |

| ~4.12 | Quartet | ~7.1 | 2H | -O-CH₂ -CH₃ |

| ~2.95 | Triplet | ~7.4 | 2H | -CH₂ -C(=O)-Ar |

| ~2.40 | Singlet | - | 3H | Ar-CH₃ |

| ~2.28 | Triplet | ~7.5 | 2H | -CH₂ -C(=O)O- |

| ~1.70 | Multiplet | - | 2H | Aliphatic -CH₂- |

| ~1.60 | Multiplet | - | 2H | Aliphatic -CH₂- |

| ~1.35 | Multiplet | - | 4H | Aliphatic -CH₂- x2 |

Note: Data is predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon present (e.g., C=O, aromatic, aliphatic). The spectrum for this compound would display distinct peaks for each of the unique carbon atoms in the molecule.

The two carbonyl carbons (ketone and ester) are the most downfield signals, typically appearing in the δ 170-200 ppm range. The ketone carbonyl is generally found further downfield than the ester carbonyl. The aromatic carbons of the p-tolyl group will produce four signals, with the carbon attached to the carbonyl group being the most deshielded among them. The carbons of the ethyl group and the long aliphatic chain will appear in the upfield region of the spectrum (δ 10-70 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~200.0 | Ketone C=O |

| ~173.5 | Ester C=O |

| ~144.0 | Aromatic C (quaternary, attached to CH₃) |

| ~134.5 | Aromatic C (quaternary, attached to C=O) |

| ~129.5 | Aromatic CH (meta to C=O) |

| ~128.2 | Aromatic CH (ortho to C=O) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~38.5 | -CH₂ -C(=O)-Ar |

| ~34.2 | -CH₂ -C(=O)O- |

| ~29.0 | Aliphatic -CH₂- |

| ~28.8 | Aliphatic -CH₂- |

| ~24.8 | Aliphatic -CH₂- |

| ~24.5 | Aliphatic -CH₂- |

| ~21.5 | Ar-CH₃ |

Note: Data is predicted based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Identification and Confirmation

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The most prominent features would be the carbonyl (C=O) stretching vibrations. Due to the presence of two different carbonyl groups (ketone and ester), two distinct peaks are expected. The aromatic ketone C=O stretch typically appears around 1685 cm⁻¹, while the aliphatic ester C=O stretch is found at a higher wavenumber, around 1735 cm⁻¹. The spectrum also shows characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the ester group.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2935, 2860 | Strong | Aliphatic C-H Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1685 | Strong | Ketone C=O Stretch |

| ~1605, 1575 | Medium-Weak | Aromatic C=C Stretch |

| ~1250-1100 | Strong | C-O Stretch (Ester) |

Note: Data is predicted based on typical absorption frequencies for the functional groups present.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₇H₂₄O₃, corresponding to a molecular weight of 276.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 276. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve cleavage alpha to the carbonyl groups. A prominent fragment would be the p-tolylcarbonyl cation [CH₃C₆H₄CO]⁺ at m/z 119. Another significant fragmentation would be the McLafferty rearrangement, which is common for long-chain ketones and esters.

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Possible Fragment Ion |

|---|---|

| 276 | [M]⁺ (Molecular Ion) |

| 231 | [M - OCH₂CH₃]⁺ |

| 157 | [M - CH₃C₆H₄CO]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ (p-tolylcarbonyl cation) |

Note: Fragmentation data is predicted based on common fragmentation patterns for ketones and esters.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound contains a chromophore, the p-methylbenzoyl group, which is expected to exhibit characteristic absorptions in the UV region.

The spectrum would likely show two main absorption bands. The first, a strong band at a shorter wavelength (around 200-220 nm), corresponds to the π → π* transition of the aromatic ring. The second, a weaker band at a longer wavelength (around 250-280 nm), is attributed to the n → π* transition of the carbonyl group's non-bonding electrons. The conjugation between the aromatic ring and the ketone carbonyl group influences the exact position and intensity of these absorptions.

Table 5: Predicted UV-Vis Spectral Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~255 | Moderate | π → π* |

Note: Data is predicted based on typical electronic transitions for acetophenone (B1666503) derivatives.

Quadrupole Mass Spectrometry (QMS) in Thermal Decomposition Studies

Quadrupole Mass Spectrometry (QMS) is a powerful analytical technique employed to study the thermal decomposition of chemical compounds. In the context of this compound, QMS can provide valuable insights into the fragmentation pathways and the stability of the molecule upon heating. While specific thermal decomposition studies on this exact molecule are not extensively documented in publicly available literature, the behavior can be predicted based on the well-established principles of mass spectrometry and the known fragmentation patterns of its constituent functional groups: an aromatic ketone and a long-chain ethyl ester. acs.orgwikipedia.orgmiamioh.edu

When subjected to thermal stress in the ion source of a mass spectrometer, this compound is expected to undergo a series of fragmentation reactions. thieme-connect.de The resulting mass spectrum would be a composite of the fragments generated from both the aromatic ketone and the ethyl ester moieties.

Predicted Fragmentation Pathways:

The primary fragmentation mechanisms anticipated for this compound under thermal decomposition conditions include alpha-cleavage, McLafferty rearrangement, and cleavage of the ester group. wikipedia.orgjove.com

Alpha-Cleavage: This is a major fragmentation pathway for ketones. miamioh.edujove.com For the aromatic ketone portion of the molecule, alpha-cleavage would likely result in the formation of a stable acylium ion. The two primary alpha-cleavage points are on either side of the carbonyl group.

Cleavage between the carbonyl carbon and the phenyl ring would lead to the loss of the 4-methylphenyl group, generating a specific fragment.

Cleavage between the carbonyl carbon and the aliphatic chain is also highly probable, leading to the formation of the 4-methylbenzoyl cation. acs.orgnih.gov

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen atom, which is present in the octanoate (B1194180) chain of the molecule. wikipedia.orgjove.com This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene molecule.

Ester Fragmentation: The ethyl ester group is also susceptible to fragmentation. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH2CH3) or the elimination of ethylene (B1197577) (C2H4) via a rearrangement process, leading to the formation of a carboxylic acid fragment ion. The pyrolysis of esters is known to produce a carboxylic acid and an alkene. lookchem.comwikipedia.org

Hypothetical Thermal Decomposition Data:

The following table outlines the potential major fragments that could be observed in a QMS study of the thermal decomposition of this compound. The mass-to-charge ratio (m/z) for each fragment is calculated based on the most common isotopes.

| Proposed Fragment Ion | Structure | m/z (amu) | Plausible Origin |

| 4-methylbenzoyl cation | C8H7O+ | 119 | Alpha-cleavage |

| Acylium ion from chain cleavage | C8H15O+ | 127 | Alpha-cleavage |

| McLafferty rearrangement product | C10H12O2+• | 180 | McLafferty rearrangement |

| Fragment from loss of ethoxy group | C15H19O2+ | 247 | Ester cleavage |

| Fragment from loss of ethylene | C15H20O3+• | 264 | Ester rearrangement |

It is important to note that the relative abundance of these fragments would depend on the specific conditions of the thermal decomposition, including the temperature and pressure within the mass spectrometer's ion source. thieme-connect.de The study of similar compounds, such as ethyl octanoate, can provide further context for the expected fragmentation of the ester chain. nih.govnist.gov

Chromatographic Methodologies for the Analysis and Purification of Ethyl 8 4 Methylphenyl 8 Oxooctanoate

Principles of Chromatographic Separation Relevant to Aryl Oxo-Octanoates

Chromatography is a technique used to separate the components of a mixture by distributing them between two phases: a stationary phase and a mobile phase. nih.govkromasil.comkhanacademy.org The separation is based on the differential partitioning or adsorption of the analytes between these two phases. khanacademy.org For aryl oxo-octanoates like Ethyl 8-(4-methylphenyl)-8-oxooctanoate, the key principles governing separation are adsorption and partition chromatography. kromasil.com

In adsorption chromatography , components of a mixture are separated based on their varying affinities for the surface of a solid stationary phase, such as silica (B1680970) gel or alumina. nih.govkromasil.com Molecules that adsorb more strongly to the stationary phase move more slowly, while those that are less strongly adsorbed are carried along more quickly by the mobile phase. kromasil.com The polarity of the compound, the stationary phase, and the mobile phase are critical factors. This compound possesses both polar (ester and ketone groups) and nonpolar (alkyl chain and methylphenyl group) regions, making its separation on a polar stationary phase like silica gel highly dependent on the polarity of the mobile phase. A common approach involves using a nonpolar solvent like hexane (B92381) mixed with a more polar solvent like ethyl acetate; adjusting the ratio of these solvents allows for the fine-tuning of the separation.

In partition chromatography , separation is based on the differential solubility of the components between a liquid stationary phase and a liquid mobile phase. kromasil.com The analyte distributes itself between the two immiscible liquid phases according to its partition coefficient. kromasil.com This is the principle behind High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.

The effectiveness of the separation is dictated by the differential affinities of the mixture's components for the stationary and mobile phases. khanacademy.org This affinity is influenced by two main properties:

Adsorption : How well a component adheres to the stationary phase. khanacademy.org

Solubility : How well a component dissolves in the mobile phase. khanacademy.org

By carefully selecting the stationary and mobile phases, a system can be designed to effectively resolve this compound from other compounds in a mixture.

Liquid Chromatography Techniques for High-Resolution Separation and Quantification

Liquid chromatography (LC) is a cornerstone for the analysis and purification of non-volatile or thermally sensitive compounds like this compound.

HPLC is a powerful technique for determining the purity and concentration of this compound. It utilizes high pressure to force a liquid mobile phase through a column packed with a solid stationary phase, leading to high-resolution separations. For a compound of this nature, reversed-phase HPLC is typically the method of choice.

In a typical reversed-phase setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar parts of this compound (the alkyl chain and the tolyl group) will interact with the nonpolar stationary phase, while the polar ester and ketone groups will have a higher affinity for the polar mobile phase. By adjusting the composition of the mobile phase (gradient elution), a high-resolution separation can be achieved.

Detection is commonly performed using an ultraviolet (UV) detector, as the 4-methylphenyl group contains a chromophore that absorbs UV light. This allows for sensitive detection and quantification. While direct HPLC methods for octanoic acids can have detection limits around 50 mg/L, derivatization can increase sensitivity significantly, though this is often not necessary for purity assessment where concentrations are high. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Aryl Oxo-Octanoates

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detector | UV-Vis Detector (set at a wavelength appropriate for the tolyl group, e.g., ~254 nm) |

| Injection Volume | 10-20 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification abilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of this compound, identifying unknown impurities, and performing highly sensitive quantitative analysis.

After the components of a mixture are separated on the LC column, they are introduced into the mass spectrometer. The molecules are ionized, and the mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound, which for this compound is 276.38 g/mol . Furthermore, fragmentation patterns can be analyzed (in MS/MS mode) to provide structural information, confirming the identity of the molecule with high certainty.

LC-MS is particularly useful for detecting and identifying trace-level impurities that may not be visible with a UV detector. The high sensitivity and selectivity of LC-MS/MS allow for precise quantification even in complex matrices. eurl-pesticides.euqub.ac.uk

Table 2: Typical LC-MS Parameters for Analysis of this compound

| Parameter | Typical Setting |

|---|---|

| LC System | UHPLC or HPLC with reversed-phase column (e.g., C18 or Phenyl-Hexyl) qub.ac.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium (B1175870) formate (B1220265) eurl-pesticides.eu |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Quadrupole Time-of-Flight (QTOF) |

| Detection Mode | Positive Ion Mode |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography (GC) for Analysis of Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. scirp.org It is well-suited for monitoring the presence of volatile starting materials, solvents, or byproducts in the synthesis of this compound. The compound itself, being a moderately sized ester, can also be analyzed by GC, provided it is thermally stable under the analysis conditions. researchgate.net

A significant consideration for the GC analysis of β-ketoesters is the potential for keto-enol tautomerism. researchgate.netresearchgate.net These compounds can exist as an equilibrium mixture of the keto and enol forms, which may separate under GC conditions, leading to complex chromatograms with broad or multiple peaks. researchgate.netresearchgate.net The interconversion of tautomers within the GC column can further complicate analysis. researchgate.net However, studies on simpler β-ketoesters have shown that with appropriate column selection and conditions, the tautomers can be separated and identified. researchgate.net

For reaction monitoring, GC can track the consumption of a volatile reactant or the formation of a volatile product. It is also the primary method for analyzing residual solvents in the final product to ensure they meet specified safety limits. scirp.org

Table 3: Illustrative GC Parameters for Analysis of Keto-Esters and Related Compounds

| Parameter | Typical Setting |

|---|---|

| Column | Capillary column with a nonpolar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) like DB-1 or 5% phenyl-substituted like DB-5) researchgate.netresearchgate.net |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50-100 °C, ramped up to 250-300 °C at 10-20 °C/min scirp.org |

| Carrier Gas | Helium or Nitrogen scirp.org |

| Detector | Flame Ionization Detector (FID) for general-purpose quantitative analysis; Mass Spectrometer (MS) for identification scirp.orgresearchgate.net |

Planar Chromatographic Methods (e.g., Thin Layer Chromatography) for Reaction Monitoring and Screening

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive planar chromatographic technique that is widely used for monitoring the progress of chemical reactions. nih.govlibretexts.org It operates on the principle of adsorption chromatography. nih.gov A small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent, typically silica gel. khanacademy.org The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). The solvent moves up the plate via capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. nih.govrsc.org

To monitor the synthesis of this compound, a TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction progresses, samples are taken at intervals and run on TLC plates. youtube.com The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate that the reaction is proceeding. libretexts.orgyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com

Due to the phenyl group in the molecule, the spots can be easily visualized under a UV lamp. libretexts.orgrochester.edu The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated to characterize the different components. rsc.org

Table 4: Typical TLC Conditions for Monitoring the Synthesis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates rsc.org |

| Mobile Phase (Eluent) | A mixture of a nonpolar and a polar solvent, e.g., Hexane:Ethyl Acetate (e.g., 4:1 ratio) |

| Sample Application | Capillary tubes used to spot the starting material, reaction mixture, and a co-spot on the baseline rochester.edu |

| Development | Plate is placed in a closed chamber with the eluent until the solvent front nears the top rsc.org |

| Visualization | UV lamp (254 nm) to observe UV-active spots; chemical staining (e.g., iodine vapor or potassium permanganate) can also be used rsc.orgrochester.edu |

Theoretical and Computational Studies on Ethyl 8 4 Methylphenyl 8 Oxooctanoate and Aryl β Keto Esters

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and relative stability of different conformations of aryl β-keto esters. Methods such as Density Functional Theory (DFT) are employed to map the potential energy surface of the molecule, identifying energy minima that correspond to stable conformers. researchgate.neteurjchem.com

For a flexible molecule like Ethyl 8-(4-methylphenyl)-8-oxooctanoate, with its long aliphatic chain and rotatable bonds, numerous conformations are possible. Computational studies can systematically analyze these possibilities, such as the rotation around the C-C bonds of the octanoate (B1194180) chain and the orientation of the 4-methylphenyl group. By calculating the energy of each conformation, the most stable, or ground-state, geometry can be identified. researchgate.net This is crucial as the molecule's shape influences its reactivity and physical properties. For example, calculations can determine the relative orientation of the keto and ester functional groups, which can impact intramolecular interactions and reaction pathways. eurjchem.com

Table 1: Conformational Analysis Parameters This table illustrates the types of data generated from quantum chemical calculations for conformational analysis.

| Parameter | Description | Computational Method | Significance |

|---|---|---|---|

| Dihedral Angle (τ) | The angle between two intersecting planes, used to define the rotation around a specific bond (e.g., Cα-Cβ bond). | DFT (e.g., B3LYP/6-31G*) | Determines the spatial arrangement of atoms and identifies staggered vs. eclipsed conformations. |

| Relative Energy (ΔE) | The energy of a conformer relative to the most stable conformer (ground state). | DFT, Hartree-Fock (HF) | Indicates the stability of different conformers; lower values are more stable. |

| Boltzmann Population | The statistical probability of a conformer existing at a given temperature, based on its relative energy. | Calculated from ΔE | Predicts the predominant conformation(s) in a sample. |

Density Functional Theory (DFT) in Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) is a highly effective computational method for elucidating the mechanisms of chemical reactions involving aryl β-keto esters. beilstein-journals.orgresearchgate.net It allows researchers to model the entire reaction pathway from reactants to products, including the identification of transient intermediates and high-energy transition states. rsc.org

By calculating the energies of these species, a potential energy profile for the reaction can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for predicting reaction rates. For instance, in reactions such as the alkylation or acylation of this compound, DFT can be used to compare different possible pathways and determine the most energetically favorable one. rsc.org

The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep insight into the reaction's stereoselectivity and regioselectivity. rsc.org This predictive capability is invaluable for designing more efficient synthetic routes and understanding the factors that control reaction outcomes. beilstein-journals.org

Computational Analysis of Reactivity Parameters, including Electrophilicity and Nucleophilicity

Computational methods can quantify the reactivity of molecules through various calculated parameters. For aryl β-keto esters, these descriptors help predict how the molecule will behave in chemical reactions by identifying its most reactive sites. researchgate.netmaterialsciencejournal.org

The molecular electrostatic potential (MESP) surface is a key tool that visually represents the charge distribution on a molecule. researchgate.netmdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Furthermore, global reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). These parameters provide a quantitative measure of a molecule's reactivity. materialsciencejournal.orgajchem-a.com

Table 2: Computed Global Reactivity Descriptors This table outlines key reactivity parameters that can be computationally derived for a molecule like this compound, based on principles from DFT calculations. materialsciencejournal.org

| Reactivity Parameter | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates resistance to change in electron configuration; related to stability. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; a measure of how easily the molecule's electron cloud can be polarized. |

| Electronegativity (χ) | -μ | The power of an atom or molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a molecule when it accepts electrons; quantifies its electrophilic character. |

Investigation of Substituent Effects on Tautomeric Equilibria and Reaction Outcomes via Computational Models

Aryl β-keto esters, including this compound, exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is highly sensitive to factors such as solvent and the electronic nature of substituents on the molecule. emerginginvestigators.org

Computational models, particularly DFT, are adept at studying this tautomerism. researchgate.net Calculations can determine the relative energies of the keto and enol forms, allowing for the prediction of their equilibrium concentrations. For the enol tautomer, a key stabilizing feature is the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. emerginginvestigators.org

Table 3: Hypothetical Substituent Effects on Tautomeric Equilibrium This table illustrates how computational models can predict the influence of different para-substituents on the keto-enol equilibrium of an aryl β-keto ester.

| Substituent (R) | Electronic Effect | Predicted ΔE (Eketo - Eenol) | Predicted Equilibrium Shift |

|---|---|---|---|

| -OCH3 | Strongly Electron-Donating | More positive | Favors Enol Form |

| -CH3 | Electron-Donating | Positive | Favors Enol Form |

| -H | Neutral | Slightly Positive | Slightly Favors Enol Form |

| -Cl | Electron-Withdrawing (Inductive) | Less Positive | Shifts toward Keto Form |

| -NO2 | Strongly Electron-Withdrawing | Negative | Favors Keto Form |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry can accurately predict various spectroscopic properties of molecules, which serves as a powerful complement to experimental characterization. For this compound, methods like DFT can be used to calculate its vibrational frequencies. researchgate.net

These calculated frequencies correspond to the stretching and bending modes of the molecule's chemical bonds and can be correlated with experimental infrared (IR) and Raman spectra. For example, the calculations can predict the characteristic vibrational frequencies for the C=O bonds of the ketone and ester groups, as well as vibrations associated with the aromatic ring. Comparing the computed spectrum with the experimental one can help confirm the molecule's structure and assign specific absorption bands to particular molecular motions. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that provides profound insights into chemical reactivity. mdpi.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential and its nucleophilicity. materialsciencejournal.org The LUMO is the innermost empty orbital and acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity and electrophilicity of the molecule. wuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for predicting molecular stability and reactivity. eurjchem.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce an electronic transition. eurjchem.comwuxiapptec.com

For this compound, computational analysis of the HOMO and LUMO can reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is often localized on the electron-rich parts of the molecule (like the aromatic ring), while the LUMO is typically centered on electron-deficient areas (like the carbonyl carbons), guiding predictions of how the molecule will interact with other reagents. researchgate.net

Synthetic Utility of Ethyl 8 4 Methylphenyl 8 Oxooctanoate As a Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules and Natural Product Frameworks

The utility of keto esters as foundational building blocks in the synthesis of natural products and other complex organic molecules is well-established. beilstein-journals.org Ethyl 8-(4-methylphenyl)-8-oxooctanoate, with its distinct functionalities, is employed as an intermediate in synthetic sequences leading to more intricate structures. The long seven-carbon spacer between the ester and the ketone allows for the construction of macrocycles or polyfunctional long-chain compounds, which are common motifs in natural products.

The general strategy involves leveraging the reactivity of the ketone and ester groups. For instance, the ketone can undergo nucleophilic additions or reductions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. The aliphatic chain can be further functionalized, and the aromatic ring offers a site for electrophilic substitution, enabling the introduction of additional substituents. This multi-faceted reactivity makes it a key component in convergent synthetic strategies where different fragments of a target molecule are assembled. While β-nicotinamide adenine (B156593) dinucleotide (β-NAD) has been identified as a building block in some biosynthetic pathways, synthetic intermediates like this compound are crucial in laboratory syntheses. nih.govuni-konstanz.de

Table 1: Potential Transformations for Complex Molecule Synthesis

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Aromatic Keto Group | Grignard Reaction | Tertiary Alcohol |

| Aromatic Keto Group | Wittig Reaction | Alkene Formation |

| Aliphatic Chain | α-Halogenation | Introduction of a leaving group |

| Ethyl Ester | Hydrolysis & Amide Coupling | Formation of complex amides/peptides |

Role in Heterocyclic Compound Synthesis, including Thiazoles and Pyrroles

The dicarbonyl nature of β-keto esters or their derivatives makes them ideal precursors for the synthesis of various heterocyclic systems.

Thiazole (B1198619) Synthesis: this compound can be a substrate in the Hantzsch thiazole synthesis. This classic method involves the reaction of an α-haloketone with a thioamide. The required α-haloketone intermediate can be prepared from the parent keto ester by halogenation at the α-position (C7) using reagents like N-bromosuccinimide (NBS). researchgate.net Subsequent condensation with a thioamide, such as thiourea, yields a substituted aminothiazole. organic-chemistry.orgbepls.com This approach is a powerful strategy for accessing the thiazole nucleus, a common scaffold in pharmaceuticals. ijper.org

Table 2: Hantzsch Thiazole Synthesis from a β-Keto Ester Derivative

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Halogenation | This compound | N-Bromosuccinimide (NBS) | Ethyl 7-bromo-8-(4-methylphenyl)-8-oxooctanoate |

Pyrrole (B145914) Synthesis: The synthesis of pyrroles can be achieved via the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. organic-chemistry.orgwikipedia.org this compound can be elaborated into a suitable 1,4-dicarbonyl precursor. For example, α-alkylation of the keto ester followed by further manipulations can introduce a second carbonyl group at the required position. The resulting 1,4-dicarbonyl compound can then be condensed with ammonia (B1221849) or a primary amine under acidic conditions to form the pyrrole ring. alfa-chemistry.comrgmcet.edu.inuctm.edu

Application in the Formation of Chain-Extended Keto Esters (e.g., γ-Keto Esters)

The carbon skeleton of this compound can be extended to produce other important synthetic intermediates, such as γ-keto esters. A notable method for this transformation is the zinc carbenoid-mediated homologation. orgsyn.org This one-pot reaction treats a β-keto ester with a Simmons-Smith-type reagent (generated from diethylzinc (B1219324) and diiodomethane). The reaction proceeds through the formation of a donor-acceptor cyclopropane (B1198618) intermediate, which then fragments to yield the chain-extended γ-keto ester. orgsyn.org This regioselective insertion of a methylene (B1212753) group between the carbonyl and the α-carbon provides a direct route to valuable 1,5-dicarbonyl compounds.

Table 3: Homologation of β-Keto Ester to γ-Keto Ester

| Starting Material | Reagents | Product |

|---|

The resulting γ-keto esters are themselves versatile precursors for various molecules, including cyclopentenones and other heterocyclic systems. organic-chemistry.org

Intermediate in the Derivatization for Specialized Synthetic Targets

The core structure of this compound serves as a scaffold that can be systematically modified to create derivatives with specialized properties. Each functional component of the molecule—the ketone, the ester, the aromatic ring, and the aliphatic chain—can be selectively transformed.

For example, the 4-methylphenyl group can be replaced with other substituted aryl groups to modulate electronic or steric properties. Analogs such as Ethyl 8-(4-iodophenyl)-8-oxooctanoate are known, where the iodine atom can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach complex fragments. bldpharm.com Furthermore, the aliphatic chain and aromatic ring can be elaborated to incorporate highly complex functionalities, as seen in derivatives like Ethyl 8-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate. nih.gov The ketone and ester functionalities also provide handles for derivatization, such as reduction to alcohols, conversion to alkenes, or hydrolysis followed by amide formation.

Use in the Preparation of Optically Active β-Hydroxy Esters

While the prompt refers to optically active β-keto esters, the more common and synthetically valuable transformation is the asymmetric reduction of prochiral β-keto esters to produce optically active β-hydroxy esters. rsc.org These chiral alcohols are highly sought-after building blocks in the pharmaceutical industry. scielo.br this compound possesses a prochiral ketone that can be stereoselectively reduced to yield either the (R) or (S) enantiomer of the corresponding β-hydroxy ester.

This asymmetric reduction can be achieved through biocatalytic methods or with chemical catalysts.

Biocatalysis: Whole-cell systems (like baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (dehydrogenases/reductases) are highly effective for this purpose. nih.govresearchgate.net These biocatalysts often provide excellent enantioselectivity (>99% ee) under mild, environmentally friendly conditions. scielo.br

Chemical Catalysis: Chiral metal complexes, such as those based on ruthenium, rhodium, or iridium with chiral ligands, can also catalyze the asymmetric hydrogenation of the keto group to furnish the chiral alcohol with high enantiomeric excess. nih.gov

The resulting optically active β-hydroxy ester, Ethyl (R)- or (S)-8-hydroxy-8-(4-methylphenyl)octanoate, is a valuable chiral synthon for the total synthesis of complex, biologically active molecules.

Table 4: Asymmetric Reduction of Prochiral β-Keto Ester

| Method | Catalyst/Reagent | Product |

|---|---|---|

| Biocatalytic Reduction | Baker's Yeast (Saccharomyces cerevisiae) or specific alcohol dehydrogenases | Ethyl (S)-8-hydroxy-8-(4-methylphenyl)octanoate |

Investigation of Structural Modifications and Derivatives of the Ethyl 8 4 Methylphenyl 8 Oxooctanoate Scaffold

Synthesis and Characterization of Related Aryl Oxo-Octanoate Esters with Varied Aromatic Substituents

The synthesis of Ethyl 8-(4-methylphenyl)-8-oxooctanoate and its analogs typically follows a convergent approach involving the formation of the aryl ketone and subsequent esterification. A primary synthetic route is the Friedel-Crafts acylation, where an acyl chloride or anhydride (B1165640) derivative of an octanoic acid precursor is reacted with a substituted benzene (B151609) (like toluene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction forms the 8-aryl-8-oxooctanoic acid intermediate. The final ester is then prepared through the esterification of this carboxylic acid with ethanol, often catalyzed by a strong acid like sulfuric acid under reflux conditions.

Variations in the aromatic substituent are readily introduced by selecting the appropriate substituted benzene in the initial Friedel-Crafts reaction. For example, using anisole (B1667542) would yield a methoxy-substituted analog, while chlorobenzene (B131634) would produce a chloro-substituted version.

Alternative modern synthetic strategies offer broader applicability. Palladium-catalyzed decarboxylative cross-coupling reactions, for instance, can couple aryl halides with potassium oxalate (B1200264) monoesters to form aryl esters, providing a different pathway to these structures. organic-chemistry.org Furthermore, one-pot methods involving the oxidation of aryl ketones with reagents like selenium dioxide, followed by esterification, present an efficient route to aryl α-keto esters, which are structurally related. researchgate.net

The characterization of these analogs relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the presence of two distinct carbonyl groups (ketone and ester). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise structure, including the substitution pattern on the aromatic ring and the integrity of the alkyl chain. Mass spectrometry (MS) serves to confirm the molecular weight and elemental composition of the synthesized compounds.

Table 1: Synthesis and Characterization of Aryl Oxo-Octanoate Esters This table presents a conceptual overview of related compounds and the methods for their synthesis and characterization.

| Compound Name | Aromatic Substituent (R) | Potential Synthesis Method | Key Characterization Notes |

|---|---|---|---|

| Ethyl 8-oxo-8-phenyloctanoate | -H | Friedel-Crafts Acylation | ¹H NMR shows unsubstituted phenyl signals. |

| Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | -OCH₃ | Friedel-Crafts Acylation | ¹H NMR signal around 3.8 ppm for -OCH₃. |

| Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | -Cl | Friedel-Crafts Acylation | Mass spec shows characteristic isotopic pattern for chlorine. |

| Ethyl 8-(4-nitrophenyl)-8-oxooctanoate | -NO₂ | Friedel-Crafts Acylation | IR spectrum shows strong N-O stretching bands. |

Impact of Aromatic and Alkyl Substituents on the Chemical Behavior and Reactivity Profile of the Keto Ester System

The chemical behavior and reactivity of the aryl keto ester system are significantly influenced by the electronic and steric properties of its substituents, both on the aromatic ring and the alkyl chain.

Aromatic Substituents: The nature of the substituent on the aryl ring directly modulates the reactivity of the ketone carbonyl group. msu.edu

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the aromatic ring. This effect slightly reduces the electrophilicity of the ketone's carbonyl carbon, making it less reactive towards nucleophiles compared to the unsubstituted analog. ncert.nic.in

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or chloro (-Cl) decrease the electron density of the ring. msu.edu This inductively and/or through resonance increases the partial positive charge on the carbonyl carbon, enhancing its susceptibility to nucleophilic attack.

Alkyl Substituents: The alkyl portion of the molecule, which includes the ethyl ester and the heptanoate (B1214049) linker, also plays a critical role.

The Ester Group: The ethyl group of the ester is weakly electron-donating, which slightly reduces the electrophilicity of the ester carbonyl compared to, for example, a methyl ester.

The Alkyl Chain: The long aliphatic chain between the two carbonyl groups provides flexibility and influences the molecule's physical properties, such as lipophilicity and solubility.

The α-Hydrogen Acidity: The protons on the carbon adjacent to the ketone (the α-position) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. ncert.nic.in This acidity is a key feature of the reactivity of β-dicarbonyl systems, allowing for easy deprotonation to form a nucleophilic enolate. aklectures.com The presence of alkyl groups on the α-carbon can impact the kinetics of reactions such as decarboxylation, should the ester be hydrolyzed to the corresponding β-keto acid. acs.orgresearchgate.net

Table 2: Influence of Substituents on Keto Ester Reactivity

| Substituent Type | Position | Example | Effect on Reactivity | Governing Principle |

|---|---|---|---|---|

| Electron-Donating | Aryl Ring (para) | -OCH₃ | Decreases electrophilicity of ketone carbonyl. | Electronic (Resonance) |

| Electron-Withdrawing | Aryl Ring (para) | -NO₂ | Increases electrophilicity of ketone carbonyl. | Electronic (Inductive/Resonance) |

| Alkyl Group | Ester | -CH₂CH₃ | Slightly decreases electrophilicity of ester carbonyl. | Electronic (Inductive) |

Derivatization Strategies for Expanding the Chemical Space of Aryl Keto Esters

The functional groups within the aryl keto ester scaffold provide multiple handles for chemical modification, allowing for the systematic expansion of its chemical space.

Reactions at the α-Carbon: The acidic α-hydrogens (adjacent to the ketone) are the most common site for derivatization. Treatment with a suitable base generates an enolate, which is a potent nucleophile. This enolate can react with alkyl halides in an Sₙ2 reaction to introduce various alkyl groups at the α-position. aklectures.com Modern palladium-catalyzed α-arylation methods can also be employed to couple the enolate with aryl halides, forming a new C-C bond. organic-chemistry.org

Modification of the Ketone Carbonyl: The ketone group can undergo a variety of classic carbonyl reactions. It can be reduced to a secondary alcohol using reducing agents. It can also be converted into other functional groups, such as hydrazones or Schiff bases, through condensation reactions with hydrazine (B178648) derivatives or primary amines, respectively. mdpi.com

Modification of the Ester Functionality: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 8-(4-methylphenyl)-8-oxooctanoic acid. aklectures.comacs.org This acid can then be converted to other esters via different alcohols (transesterification) or to amides by coupling with amines.

Advanced Transformations: Transition-metal catalysis offers novel and powerful derivatization strategies. Decarbonylative transformations can use the carbonyl group as a leaving group, enabling reactions like decarbonylative C-H arylation or coupling with terminal alkynes. acs.orgresearchgate.net These methods fundamentally alter the core structure in ways not achievable through classical functional group interconversions.

Table 3: Derivatization Strategies for Aryl Keto Esters

| Reactive Site | Derivatization Strategy | Typical Reagents | Resulting Structure |

|---|---|---|---|

| α-Carbon | Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | α-Alkyl Keto Ester |

| α-Carbon | Arylation | Pd Catalyst, Ligand, Base, Aryl Halide | α-Aryl Keto Ester |

| Ketone Carbonyl | Reduction | NaBH₄ | Hydroxy Ester |

| Ketone Carbonyl | Hydrazone Formation | Hydrazine (H₂NNH₂) | Hydrazone Derivative |

| Ester Carbonyl | Hydrolysis | H₃O⁺ or OH⁻ | Keto Acid |

| Aromatic Ring | Electrophilic Substitution | Br₂, FeBr₃ | Bromoaryl Keto Ester |

Environmental Fate and Degradation Pathways of Long Chain Aryl Esters Including Ethyl 8 4 Methylphenyl 8 Oxooctanoate

Biotic Degradation Mechanisms and Microbial Roles in Ester Cleavage

The primary mechanism for the biological degradation of aryl esters is initiated by microbial activity. benthamdirect.comnih.gov A wide variety of microorganisms, including bacteria and fungi, possess the enzymatic machinery necessary to break down these compounds. nih.govresearchgate.netacs.org

The key enzymes in this process are carboxyl ester hydrolases, commonly known as esterases, and lipases. nih.govmdpi.com These hydrolases catalyze the cleavage of the ester bond—the defining feature of these molecules—through a process called hydrolysis. researchgate.net This reaction introduces a water molecule across the ester linkage, breaking it apart to yield a carboxylic acid and an alcohol. researchgate.netmdpi.com For an aryl ester like Ethyl 8-(4-methylphenyl)-8-oxooctanoate, this initial cleavage would result in 8-(4-methylphenyl)-8-oxooctanoic acid and ethanol.

This enzymatic hydrolysis is a critical first step, as it often detoxifies the compound and increases its water solubility, making it more available for further breakdown. nih.govmasterorganicchemistry.com Following the initial ester cleavage, the resulting aromatic acid can be further metabolized by microbial communities. nih.gov The aromatic ring is typically targeted by dioxygenase enzymes, which introduce hydroxyl groups onto the ring, destabilizing it and leading to ring cleavage. benthamdirect.comuni-konstanz.de Subsequent metabolic pathways, such as the β-ketoadipate pathway, can further break down the intermediates, ultimately leading to the complete mineralization of the compound into carbon dioxide and water. benthamdirect.comnih.gov

Numerous microbial genera have been identified with the ability to degrade esters and related aromatic compounds. The effectiveness of this biodegradation often relies on microbial consortia, where different species work synergistically to break down the complex molecule and its metabolites. nih.gov

Table 1: Examples of Microbial Genera Involved in Ester and Aromatic Compound Degradation

| Microbial Kingdom | Genus | Role in Degradation | Source(s) |

|---|---|---|---|

| Bacteria | Pseudomonas | Degrades aromatic hydrocarbons and phthalate (B1215562) esters. | uni-konstanz.deharvard.edu |

| Rhodococcus | Degrades phthalate esters and other aromatic compounds. | harvard.edufachoekotoxikologie.de | |

| Acinetobacter | Produces esterases involved in the catabolism of aryl esters. | nih.gov | |

| Flavobacterium | Isolated from enrichments using diethylphthalate. | fachoekotoxikologie.de | |

| Bacillus | Capable of degrading strobilurin fungicides via ester hydrolysis. | researchgate.net |

| Fungi | Fusarium | Isolated from enrichments using ethylene (B1197577) glycol dibenzoate. | fachoekotoxikologie.de |

Abiotic Degradation Processes in Environmental Matrices Relevant to Aryl Esters

In addition to biological breakdown, aryl esters are subject to non-biological degradation processes in the environment. The two primary abiotic pathways are chemical hydrolysis and photolysis. nih.gov These processes are highly dependent on environmental conditions found in soil and aquatic systems.

Chemical Hydrolysis: This is the non-enzymatic cleavage of an ester bond by water. mdpi.comrsc.org The rate of this reaction is profoundly influenced by pH and temperature. mdpi.comrsc.org

Effect of pH: Ester hydrolysis is subject to both acid and base catalysis. mdpi.comfachoekotoxikologie.de Generally, hydrolysis is slowest in neutral conditions (around pH 7) and accelerates in both acidic (pH < 7) and alkaline (pH > 7) environments. nih.gov Base-catalyzed hydrolysis, also known as saponification, is typically faster than acid-catalyzed hydrolysis because it is an irreversible reaction. mdpi.commdpi.com